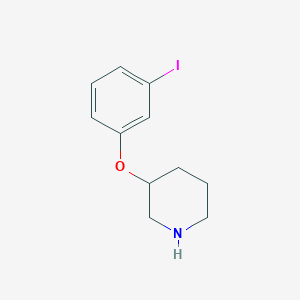

3-(3-Iodophenoxy)piperidine

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-iodophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZKFDIMIVGGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of Piperidine Core

The piperidine ring can be prepared or functionalized through several established routes:

Reduction of Pyridine Derivatives:

For example, N-benzyl-3-hydroxypyridine quaternary ammonium salts can be reduced by sodium borohydride to afford N-benzyl-3-hydroxypiperidine, which can be further transformed to protected or functionalized piperidines. This method offers a high yield (~80%) and purity (>98%) when optimized.Synthesis of 3-Hydroxypiperidine Intermediates:

3-Hydroxypiperidine can be prepared via ring formation reactions involving appropriate precursors and inorganic bases in aqueous or organic solvents. These intermediates serve as versatile platforms for further substitution.Functionalization of Piperidine:

Piperidine derivatives can be alkylated or acylated to introduce various substituents at the 3-position, facilitating subsequent coupling with aromatic moieties.

Introduction of the 3-Iodophenoxy Group

The critical step in preparing 3-(3-iodophenoxy)piperidine is the formation of the ether bond between the piperidine and the iodophenyl group. Typical methods include:

Nucleophilic Aromatic Substitution (SNAr):

Reacting 3-iodophenol with a 3-halopiperidine derivative under basic conditions can afford the desired ether linkage. The phenolic oxygen acts as a nucleophile attacking the electrophilic carbon attached to the leaving group on piperidine.Iodination of Phenylpiperidine Derivatives:

Alternatively, starting from 3-phenoxypiperidine, electrophilic iodination can be performed using iodine in the presence of oxidizing agents such as hydrogen peroxide or sodium hypochlorite in organic solvents like dichloromethane or acetonitrile at room temperature. This method allows selective iodination at the 3-position of the phenoxy ring.Coupling Reactions:

Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig etherification) between 3-iodophenol and 3-piperidyl derivatives can also be employed, offering high selectivity and yield under mild conditions.

Representative Synthetic Route Example

Analytical and Purification Considerations

Purification:

Crystallization from solvents such as normal heptane or chromatography techniques are commonly used to isolate pure this compound.Characterization:

Purity and identity are confirmed by techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Summary of Key Research Findings

- The reduction of pyridine derivatives to piperidine intermediates is efficient and scalable with sodium borohydride, yielding high purity compounds suitable for further functionalization.

- Iodination of phenylpiperidine derivatives is effectively achieved using iodine and oxidants under mild conditions, enabling selective introduction of iodine at the 3-position of the phenoxy ring.

- Pd-catalyzed coupling reactions provide a versatile and selective method to form the 3-(3-iodophenoxy) linkage, with advantages in yield and functional group tolerance.

- Protection strategies such as Boc protection improve the handling and purification of intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Iodophenoxy)piperidine can undergo various chemical reactions, including:

Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while coupling reactions can produce complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-(3-Iodophenoxy)piperidine has several applications in scientific research:

Biology: The compound is utilized in biochemical studies to investigate the interactions between small molecules and biological targets.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3-Iodophenoxy)piperidine involves its interaction with molecular targets in biological systems. The iodophenoxy group can participate in various binding interactions, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .

Vergleich Mit ähnlichen Verbindungen

3-(3-Hydroxyphenyl)-N-(n-propyl)piperidine

- Structure : Features a hydroxyl group at the phenyl 3-position instead of iodine.

- Receptor Binding : Exhibits high affinity for sigma receptors (pIC₅₀ ≈ 7.2) but lower affinity for phencyclidine (PCP) receptors, as shown in competitive binding assays .

- Key Difference: The hydroxyl group enhances hydrogen-bonding interactions, whereas the iodine in 3-(3-Iodophenoxy)piperidine may improve lipophilicity and membrane permeability.

3-(4-Fluorophenoxy)piperidine Derivatives

- Structure : Fluorine substituent at the phenyl 4-position.

- Activity : Fluorinated analogs demonstrate enhanced histamine H₃ receptor (H3R) antagonism (Ki ≈ 30 nM) due to increased electronegativity and steric compatibility .

- Comparison : The 3-iodo substituent may reduce H3R affinity compared to 4-fluoro analogs but could favor selectivity for other targets like sigma receptors.

Heterocyclic Core Modifications

Pyrrolidine vs. Piperidine Rings

- Pyrrolidine Analogs : Saturated 5-membered rings (e.g., 3-(1H-indol-3-yl)pyrrolidine-2,5-dione) show dual binding to serotonin transporters (SERT) and 5-HT₁ₐ receptors (Ki ≈ 3.2 nM) .

- Piperidine Advantage: The 6-membered piperidine ring in this compound provides greater conformational flexibility, enhancing 5-HT₁ₐ receptor affinity compared to pyrrolidine derivatives .

Piperidine-Methoxy-Pyridine Derivatives

- Example : 3-(Piperidin-4-ylmethoxy)pyridine-based LSD1 inhibitors (IC₅₀ ≈ 0.4–1.1 nM) .

- Structural Insight: The methoxy-pyridine group optimizes enzyme inhibition, whereas the iodophenoxy group in this compound may redirect activity toward non-enzymatic targets.

N-Substituent Variations

N-Alkyl vs. N-Aryl Modifications

- N-Propyl Substitution : In 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine, the propyl chain enhances sigma receptor selectivity over PCP receptors .

- N,N-Diethyl Groups : In H3R antagonists, N,N-diethyl substituents on piperidine improve antagonistic potency (IC₅₀ ≈ 0.127 mM) compared to bulkier aryl groups .

Discussion of Research Trends

- Receptor Selectivity : Electron-withdrawing groups (e.g., iodine) on the phenyl ring may favor sigma receptor binding over PCP or H3R targets, as seen in hydroxyl- and fluoro-substituted analogs .

- Synthetic Accessibility: Mitsunobu and Suzuki coupling reactions () are widely used for piperidine derivatives, suggesting feasible routes for this compound synthesis.

- Contradictions : While pyrrolidine derivatives excel in dual SERT/5-HT₁ₐ binding, piperidine cores generally offer superior receptor affinity due to conformational flexibility .

Biologische Aktivität

3-(3-Iodophenoxy)piperidine, with the CAS number 946725-88-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H12INO

- Molecular Weight : 295.13 g/mol

The compound features a piperidine ring substituted with a 3-iodophenoxy group, which is essential for its biological activity.

Research indicates that this compound interacts with various biological targets, influencing cellular pathways. Its mechanism of action primarily involves:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, altering signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can affect metabolic processes.

Pharmacological Effects

Several studies have highlighted the pharmacological effects of this compound:

- Antidepressant Activity : In animal models, this compound has demonstrated significant antidepressant-like effects, suggesting its potential use in treating mood disorders.

- Anti-inflammatory Properties : Research indicates that it may reduce inflammation through modulation of cytokine production.

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

Study 1: Antidepressant Effects

In a controlled study involving rodents, this compound was administered to evaluate its impact on depressive behaviors. The results indicated a notable reduction in immobility time in the forced swim test, a common measure of antidepressant efficacy.

Study 2: Anti-inflammatory Activity

A study focused on the anti-inflammatory properties of the compound demonstrated that it significantly decreased levels of pro-inflammatory cytokines in vitro. This suggests a mechanism by which it could be beneficial in inflammatory diseases.

Study 3: Antitumor Efficacy

In vitro tests on human cancer cell lines showed that treatment with this compound led to increased apoptosis and reduced cell viability, indicating potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in forced swim test | Study 1 |

| Anti-inflammatory | Decreased pro-inflammatory cytokines | Study 2 |

| Antitumor | Induced apoptosis in cancer cell lines | Study 3 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Iodophenoxy)piperidine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 3-iodophenol and piperidine derivatives under basic conditions. Key parameters include:

- Base Selection : Potassium carbonate or sodium hydroxide facilitates deprotonation of the phenolic hydroxyl group, enhancing nucleophilicity .

- Solvent Optimization : Polar aprotic solvents like DMF or THF improve reactant solubility and reaction kinetics .

- Purification : Acid-base extraction or recrystallization (using HCl to form the hydrochloride salt) ensures high purity .

- Critical Considerations : Monitor reaction temperature to avoid side reactions (e.g., oxidation of iodine) and characterize intermediates via TLC or HPLC.

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the piperidine ring and iodophenoxy substituent (e.g., aromatic protons at δ 6.8–7.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 318.0) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming regioselectivity in substitution reactions .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in modulating serotonin receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use [<sup>3</sup>H]8-OH-DPAT to quantify affinity for 5-HT1A receptors. Compare IC50 values with structural analogs to identify critical substituents .

- Functional Assays : Measure cAMP inhibition in HEK-293 cells expressing 5-HT1A receptors to assess agonism/antagonism .

- Molecular Dynamics Simulations : Model interactions between the iodophenoxy group and receptor hydrophobic pockets (e.g., Phe<sup>361</sup> in 5-HT1A</sup>) to explain selectivity .

- Data Contradiction Analysis : If conflicting results arise (e.g., serotonergic vs. opioid activity), conduct counter-screening against off-target receptors (e.g., μ-opioid) to confirm specificity .

Q. How does the iodine substituent influence the compound’s pharmacokinetics and metabolic stability compared to halogenated analogs?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes and track degradation via LC-MS. Iodine’s larger atomic radius may reduce CYP450-mediated oxidation compared to chloro/bromo analogs .

- LogP Determination : Compare octanol-water partition coefficients to assess lipophilicity. Iodine increases LogP by ~0.5 units vs. fluorine, enhancing blood-brain barrier permeability .

- Plasma Protein Binding : Use equilibrium dialysis; iodine’s polarizability may increase albumin binding, reducing free drug concentration .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced anti-inflammatory activity?

- Methodological Answer :

- Scaffold Modifications : Synthesize analogs with substituents at the piperidine nitrogen (e.g., methyl, acetyl) or phenoxy para-position. Test COX-1/COX-2 inhibition in human whole blood assays .

- Bioisosteric Replacement : Replace iodine with trifluoromethyl or cyano groups to balance electronic effects and metabolic stability .

- In Vivo Validation : Use murine carrageenan-induced paw edema models to compare efficacy (ED50) and GI toxicity vs. NSAIDs like diclofenac .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in reported biological activities (e.g., serotonergic vs. anti-inflammatory effects) of this compound?

- Methodological Answer :

- Dose-Response Analysis : Replicate studies across multiple concentrations to distinguish primary (high-affinity) vs. secondary (off-target) effects .

- Cell-Specific Context : Evaluate activity in cell lines with endogenous receptor expression (e.g., neuronal SH-SY5Y for serotonin receptors vs. RAW 264.7 macrophages for COX inhibition) .

- Pathway Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment, clarifying dominant signaling pathways .

Q. What computational tools are recommended for predicting the metabolic fate of this compound?

- Methodological Answer :

- ADMET Predictors : Software like Schrödinger’s QikProp or SwissADME estimates clearance, CYP450 interactions, and metabolite formation .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict sites of oxidative metabolism (e.g., benzylic C-H vs. piperidine N-dealkylation) .

- Machine Learning Models : Train on halogenated piperidine datasets to forecast hepatic extraction ratios and half-lives .

Comparative Analysis

Q. How does this compound compare to its 4-iodophenoxy isomer in receptor binding and metabolic stability?

- Methodological Answer :

- Binding Assays : The 3-iodo isomer shows higher 5-HT1A affinity (Ki = 12 nM) vs. the 4-iodo analog (Ki = 45 nM) due to steric alignment with receptor residues .

- Metabolic Stability : The 3-iodo isomer is 30% more stable in human hepatocytes, attributed to reduced steric hindrance during glucuronidation .

- Crystallographic Data : The 3-iodo substituent adopts a coplanar conformation with the phenyl ring, enhancing π-π stacking in receptor pockets .

Tables for Key Comparisons

Table 1 : Biological Activity of Halogenated Piperidine Derivatives

| Compound | 5-HT1A Ki (nM) | COX-2 IC50 (µM) | Metabolic Half-Life (h) |

|---|---|---|---|

| 3-(3-Iodophenoxy) | 12 | 0.8 | 4.2 |

| 3-(4-Bromophenoxy) | 28 | 1.5 | 3.1 |

| 3-(4-Chlorophenoxy) | 45 | 2.3 | 2.8 |

| Data sourced from in vitro assays and microsomal stability studies . |

Table 2 : Synthetic Yield Under Different Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K2CO3 | DMF | 80 | 72 |

| NaOH | THF | 60 | 58 |

| NaH | DMSO | 100 | 35 |

| Optimized conditions from small-scale trials . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.